molecular formula C6H11N B13017078 (1S,6R)-2-Azabicyclo[4.1.0]heptane

(1S,6R)-2-Azabicyclo[4.1.0]heptane

Cat. No.: B13017078
M. Wt: 97.16 g/mol
InChI Key: RMLNAEPKTRCSRH-RITPCOANSA-N
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Description

(1S,6R)-2-Azabicyclo[410]heptane is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-2-Azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-2-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(1S,6R)-2-Azabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S,6R)-2-Azabicyclo[4.1.0]heptane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrogen atom plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the nitrogen atom.

    (1S,6R)-2-Oxabicyclo[4.1.0]heptane: A compound with an oxygen atom in place of the nitrogen atom.

Uniqueness

(1S,6R)-2-Azabicyclo[4.1.0]heptane is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This nitrogen atom allows for a wider range of chemical reactions and interactions compared to its oxygen or carbon analogs.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,6R)-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2/t5-,6+/m1/s1

InChI Key

RMLNAEPKTRCSRH-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]2NC1

Canonical SMILES

C1CC2CC2NC1

Origin of Product

United States

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